molecular formula C9H12FNO B12965508 2-Amino-2-(2-fluoro-4-methylphenyl)ethanol

2-Amino-2-(2-fluoro-4-methylphenyl)ethanol

Cat. No.: B12965508
M. Wt: 169.20 g/mol
InChI Key: ZWHDKHFGPFVJJQ-UHFFFAOYSA-N
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Description

2-Amino-2-(2-fluoro-4-methylphenyl)ethanol is a substituted ethanolamine derivative featuring a phenyl ring with fluorine and methyl groups at the 2- and 4-positions, respectively. The compound’s core ethanolamine backbone and aromatic substituents suggest relevance in medicinal chemistry, particularly in targeting enzymes or receptors where hydrogen bonding and hydrophobic interactions are critical .

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

2-amino-2-(2-fluoro-4-methylphenyl)ethanol

InChI

InChI=1S/C9H12FNO/c1-6-2-3-7(8(10)4-6)9(11)5-12/h2-4,9,12H,5,11H2,1H3

InChI Key

ZWHDKHFGPFVJJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(CO)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-fluoro-4-methylphenyl)ethanol typically involves the reaction of 2-fluoro-4-methylaniline with an appropriate epoxide or aldehyde. One common method is the reaction of 2-fluoro-4-methylaniline with glycidol under basic conditions to yield the desired amino alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-fluoro-4-methylphenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-Amino-2-(2-fluoro-4-methylphenyl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential use in drug development, particularly in the design of pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Amino-2-(2-fluoro-4-methylphenyl)ethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for specific targets, potentially leading to more effective biological activity. The amino alcohol group can participate in hydrogen bonding and other interactions that influence the compound’s overall activity.

Comparison with Similar Compounds

Data Table: Key Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Notable Properties Reference
2-Amino-2-(2-fluoro-4-methylphenyl)ethanol C₉H₁₂FNO 169.20 2-F, 4-CH₃ High lipophilicity, moderate solubility Estimated
2-Amino-2-(4-fluorophenyl)ethanol C₈H₁₀FNO 155.17 4-F Lower logP, higher solubility
(S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl C₉H₁₃ClFNO 205.66 3-F, 2-CH₃, HCl salt Enhanced stability, bioavailable
2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol C₉H₁₀F₃NO 205.18 4-CF₃ High logP, strong electron-withdrawing
2-Amino-2-[4-(methylthio)phenyl]ethanol C₉H₁₃NOS 199.27 4-SCH₃ Polarizable, metabolic sensitivity

Biological Activity

2-Amino-2-(2-fluoro-4-methylphenyl)ethanol, also known as (R)-2-amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its interactions with molecular targets, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C9H12FNOC_{9}H_{12}F_{N}O, with a molecular weight of approximately 169.20 g/mol. The presence of a fluorine atom enhances the compound's binding affinity and selectivity towards various biological targets, which may lead to improved therapeutic efficacy.

The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. It is believed to modulate receptor activity related to neurotransmission and neuroprotection through hydrogen bonding and hydrophobic interactions. These interactions are crucial for its potential effects in treating neurological disorders .

Interaction Studies

Research indicates that the compound can form stable complexes with various biological targets, influencing cellular signaling pathways and gene expression. The fluorinated structure may enhance its interaction with proteins involved in neuroprotection, potentially making it a candidate for further exploration in treating conditions such as Alzheimer's disease.

Neuroprotective Effects

Studies suggest that this compound exhibits neuroprotective properties, which could be beneficial in the context of neurodegenerative diseases. Its structural similarity to known neurotransmitters allows it to engage effectively with neuronal receptors, potentially mitigating neuroinflammation and cell death.

Antiproliferative Activity

In vitro studies have demonstrated that derivatives of this compound possess antiproliferative effects against various cancer cell lines. The compound's ability to inhibit cancer cell growth is attributed to its interaction with key signaling pathways that regulate cell proliferation and survival .

Research Findings and Case Studies

The following table summarizes key findings from recent research on the biological activity of this compound:

Study ReferenceBiological ActivityKey Findings
Enzyme InteractionBinds to specific receptors influencing enzyme activity.
NeuroprotectionExhibits potential in treating neurological disorders due to structural similarities to neurotransmitters.
AntiproliferativeDemonstrated significant inhibition of cancer cell growth in vitro.
Cellular SignalingModulates signaling pathways affecting gene expression related to metabolism.

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